molecular formula C9H8N2O2 B1599623 1-Methyl-6-nitro-1H-indole CAS No. 99459-48-0

1-Methyl-6-nitro-1H-indole

Cat. No. B1599623
CAS RN: 99459-48-0
M. Wt: 176.17 g/mol
InChI Key: AYGFFYXMDIOSFO-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 1-Methyl-6-nitro-1H-indole is represented by the formula C9H9N . It has a molecular weight of 131.1745 .


Chemical Reactions Analysis

Indole derivatives, including 1-Methyl-6-nitro-1H-indole, have been used in various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been reported .


Physical And Chemical Properties Analysis

1-Methyl-6-nitro-1H-indole is a deep yellow viscous liquid with a very unpleasant smell .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 1-Methyl-6-nitro-1H-indole, have been extensively studied for their potential in treating various types of cancer. These compounds can interfere with cancer cell proliferation and induce apoptosis . For instance, some indole derivatives are known to be effective against Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and breast cancer .

Antimicrobial Activity

The indole nucleus is a common structure found in compounds with significant antimicrobial properties. Research has shown that modifications to the indole ring, such as methylation and nitration, can enhance these properties, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .

High Blood Pressure Management

Indole alkaloids have been utilized in the management of high blood pressure. Derivatives like 1-Methyl-6-nitro-1H-indole may be explored for their vasodilatory effects or their ability to modulate neurotransmitter systems involved in blood pressure regulation .

Neurological Disorders

Compounds with an indole structure are also being investigated for their therapeutic potential in treating neurological disorders. This includes research into their effects on neurotransmitter systems, neuroprotection, and the potential to alleviate symptoms of diseases such as Parkinson’s and Alzheimer’s .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating key inflammatory pathways, these compounds could provide relief from conditions like arthritis and inflammatory bowel disease .

Drug Discovery and Synthesis

Indole derivatives are pivotal in the synthesis of a wide range of pharmacologically active compounds. The indole ring system serves as a scaffold for the development of new drugs, with 1-Methyl-6-nitro-1H-indole being a potential intermediate in the synthesis of more complex molecules .

Safety and Hazards

When handling 1-Methyl-6-nitro-1H-indole, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

The future directions of research on 1-Methyl-6-nitro-1H-indole and other indole derivatives are likely to focus on their synthesis and applications in various fields. Given their significant biological activities, there is immense potential to explore these compounds for newer therapeutic possibilities .

properties

IUPAC Name

1-methyl-6-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGFFYXMDIOSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442368
Record name 1-METHYL-6-NITRO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99459-48-0
Record name 1-Methyl-6-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99459-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-METHYL-6-NITRO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-nitroindole (4.05 g 25 mmol) in DMF (50 mL) was added K2CO3 (8.63 g, 62.5 mmol) and MeI (5.33 g, 37.5 mmol). After stifling at room temperature overnight, the mixture was poured into water and extracted with ethyl acetate. The combined organic layers were dried over Na2SO4 and concentrated under vacuum to give the product 1-methyl-6-nitro-1H-indole (4.3 g, 98%).
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8.63 g
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50 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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